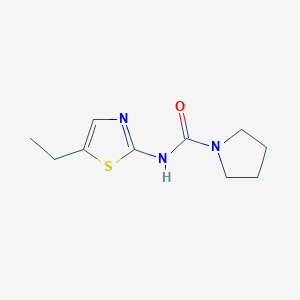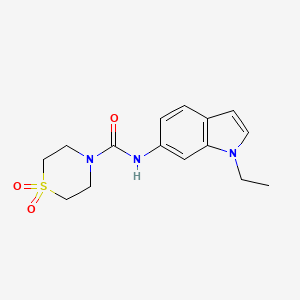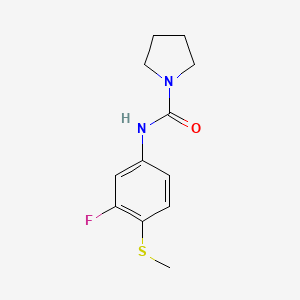
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide, also known as FMSP, is a piperidine-based compound that has gained significant attention in the field of medicinal chemistry. FMSP has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide involves the modulation of the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor. N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide acts as a partial agonist at the MOR and a full agonist at the NOP receptor, resulting in the activation of downstream signaling pathways that lead to the observed pharmacological effects.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to produce potent analgesic effects in various animal models of pain. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for MOR and NOP receptors, as well as its favorable pharmacokinetic properties. However, N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide is a relatively new compound, and further studies are needed to fully understand its limitations and potential adverse effects.
Orientations Futures
There are several potential future directions for research on N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide. One area of interest is the development of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide derivatives with improved pharmacological properties. Another potential direction is the investigation of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide as a treatment for other conditions, such as anxiety and depression. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide and its potential for clinical use.
Méthodes De Synthèse
The synthesis of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide involves the reaction of 3-fluoro-4-methylsulfanylphenylacetic acid with 4-(hydroxymethyl)piperidine-1-carboxylic acid, followed by the addition of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic, anti-inflammatory, and antitumor activities in various in vitro and in vivo studies. N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has also been investigated for its potential as a treatment for neuropathic pain and opioid addiction.
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2S/c1-20-13-3-2-11(8-12(13)15)16-14(19)17-6-4-10(9-18)5-7-17/h2-3,8,10,18H,4-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROIPKRJHUZGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7586631.png)
![N-(1-methylsulfanylpropan-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586648.png)

![4-(cyclopropylmethoxy)-N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7586665.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)


![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)


![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
![(2S,3S)-3-methyl-2-[(2-pyridin-4-ylsulfanylacetyl)amino]pentanoic acid](/img/structure/B7586735.png)